fludrocortisone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8S,10S,11S,13S)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FO5/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-23)19(14,2)10-16(25)21(15,18)22/h9,14-16,23,25,27H,3-8,10-11H2,1-2H3/t14?,15-,16-,18-,19-,20?,21?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXVEMMRQDVLJB-IZSDHITBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C(=O)CO)O)C)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3C2([C@H](C[C@]4(C3CCC4(C(=O)CO)O)C)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms of Action
Ligand-Receptor Interactions
The initial step in fludrocortisone's mechanism of action involves its binding to specific intracellular receptors. As a lipophilic molecule, This compound (B194907) can passively diffuse across the cell membrane to access these receptors located predominantly in the cytoplasm. hawaii.edunih.gov
Mineralocorticoid Receptor (MR) Agonism
This compound is a potent synthetic agonist of the mineralocorticoid receptor (MR). drugbank.comwikipedia.orgneupsykey.com The MR is a member of the nuclear receptor superfamily and plays a crucial role in regulating electrolyte and water balance, particularly in the kidneys, colon, and sweat glands. drugbank.comwikipedia.orgontosight.ai Upon binding this compound, the MR undergoes a conformational change, which is essential for its subsequent activation and translocation to the nucleus. nih.govontosight.ai This activation by this compound stimulates sodium reabsorption and water retention, while increasing potassium and hydrogen ion secretion in the renal tubules and collecting ducts. drugbank.comcancer.gov
Glucocorticoid Receptor (GR) Agonism
While primarily known for its mineralocorticoid activity, this compound also possesses agonist activity at the glucocorticoid receptor (GR). drugbank.comcancer.govnih.gov The GR is another member of the nuclear receptor superfamily and is widely distributed throughout the body, mediating a broad range of physiological processes, including metabolism, immune responses, and inflammation. hawaii.eduontosight.ainih.gov Similar to its interaction with the MR, this compound binding to the cytoplasmic GR leads to a conformational change and dissociation from chaperone proteins. hawaii.edunih.govoup.com
Receptor Binding Dynamics and Affinity Differentiation
This compound exhibits a significantly higher affinity for the mineralocorticoid receptor compared to the glucocorticoid receptor. Studies indicate that its affinity for MR can be approximately 15 times higher than for GR in rats. nih.govoup.com Furthermore, this compound has shown even greater affinity for the mineralocorticoid receptor than the endogenous hormone aldosterone (B195564) in some studies. nih.govoup.com This differential binding affinity is key to this compound's predominant mineralocorticoid effects at typical therapeutic doses, although its glucocorticoid activity becomes more apparent at higher concentrations. drugbank.comwits.ac.za The presence of a 9-fluoro group on the this compound structure is thought to contribute to its high mineralocorticoid potency and influence its interaction with the ligand-binding pocket of the receptors. drugbank.comeur.nl
Research using techniques like single-molecule microscopy and fluorescence recovery after photobleaching (FRAP) has revealed that the nuclear dynamics of GR and MR differ depending on the bound ligand. eur.nl this compound, like other synthetic agonists such as dexamethasone (B1670325), can induce a larger DNA-bound fraction with longer residence times compared to endogenous ligands. eur.nl
Genomic Signaling Pathways
The primary mechanism by which this compound exerts its long-lasting effects is through the modulation of gene transcription, a process known as genomic signaling. drugbank.comnih.govup.ac.za
Nuclear Translocation and DNA Binding
Upon ligand binding (this compound), the activated MR and GR complexes undergo translocation from the cytoplasm into the cell nucleus. hawaii.edunih.govontosight.ainih.gov This process typically occurs within 10-30 minutes after ligand binding. nih.gov Once inside the nucleus, the receptor-ligand complexes can form homodimers (e.g., MR-MR or GR-GR) or potentially heterodimers (MR-GR). nih.govnih.gov These dimeric complexes then interact with specific DNA sequences in the regulatory regions of target genes. hawaii.edunih.govnih.govoup.com
Mineralocorticoid Response Elements (MREs)
Upon binding to this compound, the mineralocorticoid receptor undergoes a conformational change and translocates to the nucleus. In the nucleus, the activated MR can bind to specific DNA sequences known as Mineralocorticoid Response Elements (MREs). drugbank.com These MREs are typically located in the promoter or enhancer regions of target genes. bioscientifica.com The DNA-binding domain of the MR is highly homologous to that of the glucocorticoid receptor (GR), and consequently, Glucocorticoid Response Elements (GREs) can also function as MREs. bioscientifica.comoup.com Binding of the activated MR to MREs or GREs facilitates the recruitment of co-regulators and the basal transcription machinery, leading to the initiation or repression of gene transcription. nih.govduke.edufrontiersin.org
Transcriptional Regulation of Target Genes
The binding of the this compound-activated MR to MREs and associated regulatory regions leads to the transcriptional regulation of a variety of target genes. This regulation is central to this compound's physiological effects, particularly in maintaining electrolyte homeostasis.
Genes Regulating Ion Transport (e.g., ENaC, Na+/K+-ATPase)
A primary function of this compound, mediated through MR activation, is the regulation of genes involved in ion transport, particularly in the kidneys. This compound increases the expression and activity of the epithelial sodium channel (ENaC) and the Na+/K+-ATPase. drugbank.commedicaldialogues.inphysiology.org ENaC is located in the apical membrane of renal tubule cells and is responsible for sodium reabsorption from the tubular fluid into the cells. physiology.orgbiorxiv.org The Na+/K+-ATPase, located in the basolateral membrane, actively transports sodium out of the cells and potassium into the cells, maintaining the electrochemical gradient necessary for sodium reabsorption. physiology.orgbiorxiv.org Increased expression and activity of these transporters lead to enhanced sodium reabsorption and increased potassium excretion, ultimately influencing blood volume and blood pressure. drugbank.compatsnap.commedicaldialogues.in Studies have shown that aldosterone, the endogenous mineralocorticoid, also upregulates ENaC and Na+/K+-ATPase. researchgate.net this compound mimics these actions. patsnap.commedicaldialogues.in
Data on the effect of mineralocorticoid receptor activation on ion transporter expression:
| Ion Transporter | Location in Renal Tubule Cell | Effect of MR Activation (e.g., by this compound/Aldosterone) |
| Epithelial Sodium Channel (ENaC) | Apical Membrane | Increased expression and activity drugbank.commedicaldialogues.inphysiology.orgresearchgate.net |
| Na+/K+-ATPase | Basolateral Membrane | Increased expression and activity drugbank.commedicaldialogues.inphysiology.orgbiorxiv.orgresearchgate.net |
| ROMK potassium channels | Apical Membrane | Stimulatory effects researchgate.net |
| Na+-H+ exchanger | Apical Membrane | May be directly influenced drugbank.commedicaldialogues.in |
Genes Involved in Inflammatory Responses (e.g., Lipocortins, Cytokines)
While this compound is primarily known for its mineralocorticoid effects, it also possesses some glucocorticoid activity and can influence genes involved in inflammatory responses. guidetopharmacology.orghres.ca Corticosteroids, including those with glucocorticoid activity, can modulate the expression of genes encoding inflammatory mediators such as cytokines and lipocortins (also known as annexins). frontiersin.orgmdpi.com Glucocorticoids typically exert anti-inflammatory effects by repressing the expression of pro-inflammatory genes and activating the expression of anti-inflammatory genes. frontiersin.orgresearchgate.netmdc-berlin.de This can involve direct binding of the activated receptor to DNA or interactions with other transcription factors like NF-κB and AP-1, leading to transrepression of pro-inflammatory gene expression. frontiersin.orgmdpi.comnih.gov While the potent mineralocorticoid effects of this compound are dominant, its glucocorticoid activity suggests it can also influence these inflammatory pathways, although the extent and specific genes regulated by this compound in this context may require further detailed investigation.
Regulation of Co-regulators and Transcription Factors
The transcriptional activity of the mineralocorticoid receptor is not solely dependent on its binding to MREs. It is also finely tuned by interactions with various co-regulators and other transcription factors. frontiersin.orgbioscientifica.com These co-regulators can enhance (coactivators) or inhibit (corepressors) the transcriptional machinery's access to the DNA and its activity. frontiersin.orgpitt.edu The specific set of co-regulators recruited can vary depending on the cell type, the specific gene being regulated, and the cellular context, adding another layer of complexity to this compound's actions. nih.govduke.edufrontiersin.org this compound, by binding to the MR, can influence the recruitment and activity of these co-regulators, thereby modulating the magnitude and specificity of the transcriptional response. frontiersin.org Furthermore, the MR can interact with other transcription factors, such as AP-1 and NF-κB, influencing their activity and the expression of genes they regulate. mdpi.comnih.gov
Receptor Pharmacology and Selectivity Profiling
Differential Affinity for Mineralocorticoid and Glucocorticoid Receptors
Fludrocortisone (B194907) demonstrates a significantly higher affinity for the mineralocorticoid receptor compared to the glucocorticoid receptor. Studies indicate that its affinity for MR is approximately 15 times greater than for GR. oup.comnih.gov This differential binding is a key factor in its classification primarily as a mineralocorticoid. Despite this selectivity, this compound does possess some affinity for the GR, contributing to its partial glucocorticoid activity. drugbank.comguidetopharmacology.orgoup.com The structural difference from cortisol, specifically a fluorine atom at the 9-alpha position, is thought to be crucial for its enhanced mineralocorticoid potency. drugbank.comnih.gov
Comparative Receptor Activation Dynamics with Endogenous Steroids (e.g., Aldosterone (B195564), Cortisol)
This compound is functionally similar to the primary endogenous mineralocorticoid, aldosterone. reactome.orgpatsnap.com Both this compound and aldosterone bind to the MR, leading to gene regulation that promotes sodium reabsorption and potassium excretion, primarily in the kidneys. patsnap.comgeneesmiddeleninformatiebank.nl
While aldosterone and cortisol, the main endogenous glucocorticoid, bind to the MR with similar affinity, cortisol is largely inactivated in mineralocorticoid target tissues by the enzyme 11-beta hydroxysteroid dehydrogenase type II (11ß-HSD2). geneesmiddeleninformatiebank.nlwikipedia.orgnih.gov This enzymatic barrier allows aldosterone to selectively activate MR in these tissues. geneesmiddeleninformatiebank.nlwikipedia.org this compound, being a synthetic analog, bypasses this inactivation mechanism, contributing to its potent mineralocorticoid effects.
Compared to endogenous cortisol, this compound's mineralocorticoid potency is estimated to be 200-400 times greater, while its glucocorticoid potency is approximately 5-10 times that of cortisol. drugbank.com This highlights the pronounced mineralocorticoid activity relative to its glucocorticoid effects.
The activation dynamics of MR and GR differ depending on the ligand. Studies using live cell imaging have shown that synthetic agonists like this compound can induce different receptor mobilities and DNA binding profiles compared to naturally occurring agonists like cortisol and corticosterone (B1669441). plos.org
Receptor Occupancy and Functional Outcomes
The binding of this compound to mineralocorticoid receptors initiates alterations in DNA transcription and translation, leading to increased density of sodium channels and Na+-K+-ATPase in renal tubule cells. drugbank.compatsnap.com These changes result in increased plasma sodium concentrations and decreased plasma potassium concentrations, ultimately affecting blood pressure and blood volume. drugbank.com
Research indicates that MR occupation by this compound is linked to specific functional outcomes, particularly in the context of cognitive function and mood. Studies in patients with primary adrenal insufficiency have shown that higher MR occupation following this compound administration is associated with improved verbal memory and mood. karger.comnih.govresearchgate.net This suggests a crucial role of MR in these cognitive domains. nih.gov
Furthermore, this compound's action at MR can influence the hypothalamic-pituitary-adrenal (HPA) axis. It has been shown to suppress nocturnal HPA axis activity, reducing cortisol and ACTH levels. tandfonline.comcambridge.org
Modulatory Effects on Receptor Conformation and Downstream Activity
Ligand binding to steroid receptors, including MR and GR, induces conformational changes in the receptor protein. These conformational changes are critical for receptor activation, translocation to the nucleus, binding to hormone response elements on DNA, and interaction with coactivators or corepressors, thereby modulating downstream gene transcription. wikipedia.orgoup.com
The specific conformation induced by a ligand can influence the stability of the receptor-ligand complex and the receptor's nuclear distribution and mobility. plos.orgoup.com Studies using single-molecule microscopy have shown that different agonists, including synthetic ones like this compound (referred to as Δ-fludrocortisone in one study), induce distinct mobility patterns of GR and MR within the nucleus. plos.org This suggests that this compound binding leads to specific conformational states that affect the receptor's interaction with DNA and nuclear subdomains. plos.orgoup.com
Moreover, the conformation induced by this compound binding to the MR appears to confer resistance to proteolysis, similar to aldosterone-bound MR, and in contrast to cortisol-bound MR, which is more susceptible to degradation. researchgate.netresearchgate.net This difference in stability can impact the duration and magnitude of receptor signaling.
Differences in downstream signaling pathways have been observed depending on whether MR is bound to aldosterone or cortisol. researchgate.netnih.gov While the specific downstream effects mediated by this compound binding compared to endogenous steroids are an area of ongoing research, the distinct conformational changes and receptor dynamics induced by this compound suggest potential differences in the recruitment of cofactors and the resulting transcriptional outcomes. researchgate.netnih.gov
Receptor Binding Affinity Comparison
| Steroid | Receptor | Relative Affinity (vs. Aldosterone or Cortisol) | Source |
| This compound | Mineralocorticoid Receptor (MR) | Greater than Aldosterone oup.comnih.gov | oup.comnih.gov |
| This compound | Glucocorticoid Receptor (GR) | Approximately 15-fold lower than MR oup.comnih.gov | oup.comnih.gov |
| This compound | GR | 5-10 times glucocorticoid potency of Cortisol drugbank.com | drugbank.com |
| This compound | MR | 200-400 times mineralocorticoid potency of Cortisol drugbank.com | drugbank.com |
| Aldosterone | MR | Similar affinity to Cortisol geneesmiddeleninformatiebank.nlwikipedia.orgnih.gov | geneesmiddeleninformatiebank.nlwikipedia.orgnih.gov |
| Cortisol | MR | Similar affinity to Aldosterone geneesmiddeleninformatiebank.nlwikipedia.orgnih.gov | geneesmiddeleninformatiebank.nlwikipedia.orgnih.gov |
Note: This table is generated based on data extracted from the provided text snippets and is intended for illustrative purposes. The values represent relative comparisons as described in the sources.
Cellular and Subcellular Effects
Effects on Cell Survival and Proliferation
Neuroprotective Effects in Hippocampal Progenitor Cells
Research indicates that fludrocortisone (B194907), acting as a potent MR agonist, can promote the survival and proliferation of adult hippocampal progenitor cells (AHPs). researchgate.netnih.govnih.gov Studies in rat AHPs cultured in growth factor-deprived medium demonstrated that this compound increased survival and proliferation while preventing apoptosis. nih.govnih.gov These beneficial effects were counteracted by the MR antagonist spironolactone (B1682167) and by high concentrations of the GR agonist dexamethasone (B1670325), suggesting a key role for MR signaling. researchgate.netnih.govnih.gov
The pro-survival and proliferative effects of this compound in AHPs appear to involve multiple signaling pathways, including cAMP/protein kinase A (PKA)/cAMP response element-binding protein, phosphoinositide 3-kinase (PI3K)/Akt, and its downstream targets glycogen (B147801) synthase kinase-3β (GSK-3β) and mammalian target of rapamycin (B549165) (mTOR). nih.gov Furthermore, this compound has been shown to mitigate the detrimental effects of amyloid-β peptide 1-42 on AHP survival, proliferation, and apoptosis, accompanied by increased phosphorylation of PI3K/Akt and GSK-3β. nih.gov
Modulation of Neuronal Cell Homeostasis
While the direct impact of this compound specifically on broad neuronal cell homeostasis, beyond hippocampal progenitors, is an area of ongoing research, its influence on MR signaling is relevant. MR signaling is associated with neuronal survival in the dentate gyrus of the hippocampus. nih.gov Impairment of hippocampal MRs has been linked to pathological conditions, including neurodegenerative disorders. nih.gov The ability of this compound to activate MRs suggests a potential role in supporting neuronal homeostasis, particularly in the context of stress or conditions where MR function is compromised. researchgate.netnih.gov
Neuronal homeostasis involves complex mechanisms, including the regulation of ion channels, neurotransmitter systems, and cellular degradation pathways like autophagy, to maintain cell integrity and function. mdpi.commdpi.com While specific studies detailing this compound's direct modulation of these broad homeostatic processes in mature neurons were not prominently found, its known effects on ion transport and receptor signaling could indirectly influence neuronal stability.
Impact on Specific Cell Types
Renal Epithelial Cells
This compound's most well-characterized cellular effect is on renal epithelial cells, particularly in the distal tubules and collecting ducts of the kidney. drugbank.compatsnap.com Here, it mimics the action of endogenous aldosterone (B195564) by binding to mineralocorticoid receptors. drugbank.compatsnap.com This binding leads to transcriptional and translational changes that increase the density of epithelial sodium channels (ENaC) on the apical membrane and Na+-K+-ATPase pumps on the basolateral membrane. drugbank.compatsnap.com This increased transporter density enhances sodium reabsorption from the urine back into the bloodstream and increases potassium and hydrogen ion excretion into the urine. drugbank.commims.compatsnap.comkarger.com
Studies have shown that this compound therapy can influence the expression of genes like ENaC-α and SGK1 (serum- and glucocorticoid-regulated kinase 1) in epithelial cells. umsu.ac.ir SGK1 plays a crucial role in regulating ENaC-mediated sodium transport. umsu.ac.ir While some studies indicate that mineralocorticoids and glucocorticoids can upregulate SGK1 and ENaC expression in epithelial cells, research on this compound's effect on uterine epithelial cells during implantation showed a decrease in the mRNA expression of both ENaC-α and SGK1 genes. umsu.ac.ir This highlights that the cellular context can influence the specific transcriptional effects of this compound.
Vascular Smooth Muscle Cells and Endothelial Cells
This compound influences vascular tone and reactivity by acting on both vascular smooth muscle cells (VSMCs) and endothelial cells. oup.comahajournals.orgnih.gov Corticosteroids, including this compound, can potentiate vasoconstrictor responses. oup.com
In VSMCs, this compound can rapidly stimulate the Na+-H+ exchanger, a key system for regulating intracellular pH and sodium. ahajournals.org This rapid effect is considered non-genomic, independent of classic transcriptional pathways. ahajournals.org this compound increased sodium influx in VSMCs, similar to aldosterone, with half-maximal effects at comparable concentrations. ahajournals.org
This compound also impacts endothelial cell function. Mineralocorticoid excess, which can be mimicked by this compound administration, has been shown to affect endothelium-dependent vasodilation. oup.comahajournals.org Studies in healthy men treated with this compound showed enhanced vasodilation induced by acetylcholine (B1216132), an endothelium-dependent vasodilator. ahajournals.org This suggests that this compound can improve endothelium-dependent, nitric oxide-mediated vasodilation in the forearm vasculature. ahajournals.org
Data on the effects of this compound on vascular cells:
| Cell Type | Effect | Mechanism | Reference |
| Vascular Smooth Muscle Cells | Stimulates Na+-H+ exchanger, increases sodium influx. | Rapid, non-genomic effect. | ahajournals.org |
| Endothelial Cells | Enhances endothelium-dependent vasodilation (e.g., in response to acetylcholine). | Potentially involves increased NO bioactivity. | ahajournals.org |
Müller Glia Cells and Retinal Degeneration
This compound has demonstrated anti-inflammatory and neuroprotective properties in the context of retinal degeneration, particularly through its effects on Müller glia cells. canberra.edu.auresearchgate.netresearchgate.netnih.gov Müller glia cells play a critical role in regulating retinal inflammation and are implicated in the pathogenesis of outer retinal degenerations. researchgate.netnih.gov
Studies have shown that this compound can significantly reduce the expression of pro-inflammatory cytokines, such as CCL2, IL-6, and IL-8, in Müller glia cells following inflammatory challenge with IL-1β or TNF-α. canberra.edu.auresearchgate.netresearchgate.netnih.gov This suppressive effect is mediated primarily through glucocorticoid signaling, rather than mineralocorticoid signaling, despite this compound's activity at both receptors. canberra.edu.auresearchgate.netresearchgate.netnih.gov
Furthermore, intravitreal administration of this compound has been shown to ameliorate outer-retinal atrophy in a photo-oxidative damage model, which is a model of outer retinal degeneration. canberra.edu.auresearchgate.netresearchgate.netnih.gov This suggests a neuroprotective efficacy of this compound in this context. canberra.edu.auresearchgate.netresearchgate.netnih.gov
Summary of this compound's Effects on Müller Glia Cells:
| Cell Type | Inflammatory Stimulus | Effect on Cytokine Expression (CCL2, IL-6, IL-8) | Mediating Receptor | Neuroprotective Effect (in vivo model) | Reference |
| Müller Glia | IL-1β or TNF-α | Significantly reduced expression | Glucocorticoid Receptor | Ameliorated outer-retinal atrophy | canberra.edu.auresearchgate.netresearchgate.netnih.gov |
Endometrial Epithelial Cells
Research indicates that this compound can influence the receptivity of endometrial epithelial cells, a crucial factor for successful embryo implantation. Studies in mice have shown that this compound administration upregulates the expression of several genes and proteins involved in uterine receptivity, including leukemia inhibitory factor (LIF), heparin-binding epidermal growth factor (HB-EGF), Msx.1, and miRNA Let-7a. akademisyen.netnih.govresearchgate.net It has also been observed to increase the expression of extracellular signal-regulated kinase 1/2 (ERK1/2) and mammalian target of rapamycin (mTOR) in the epithelial endometrium. akademisyen.netnih.govresearchgate.net Conversely, this compound treatment has been associated with a slight downregulation of ENaC-α and SGK1 mRNA expression in the uterus during implantation in mice. umsu.ac.irumsu.ac.ir
Data on the effects of this compound on gene and protein expression in mouse endometrial epithelial cells during the implantation window:
| Gene/Protein | Effect of this compound | Reference |
| LIF | Upregulation | akademisyen.netnih.govresearchgate.net |
| HB-EGF | Upregulation | akademisyen.netnih.govresearchgate.net |
| Msx.1 | Upregulation | akademisyen.netnih.govresearchgate.net |
| miRNA Let-7a | Upregulation | akademisyen.netnih.govresearchgate.net |
| ERK1/2 | Upregulation | akademisyen.netnih.govresearchgate.net |
| mTOR | Upregulation | akademisyen.netnih.govresearchgate.net |
| ENaC-α | Slight Downregulation | umsu.ac.irumsu.ac.ir |
| SGK1 | Slight Downregulation | umsu.ac.irumsu.ac.ir |
| HAND2 | Slight Upregulation | umsu.ac.ir |
| miR-145 | Slight Downregulation | umsu.ac.ir |
| miR-200a | Slight Downregulation | umsu.ac.irumsu.ac.ir |
| miR-451 | Slight Upregulation | umsu.ac.ir |
| 4E-BP1 | Slight Upregulation | umsu.ac.ir |
These findings suggest that this compound may enhance endometrial receptivity by modulating the expression of genes and activating pathways like the ERK1/2-mTOR pathway. akademisyen.netnih.govresearchgate.net
Adult Hippocampal Progenitor Cells
This compound, acting as a potent mineralocorticoid receptor (MR) agonist, has demonstrated positive effects on adult hippocampal progenitor cells (AHPs). researchgate.netnih.govfrontiersin.org Studies have shown that this compound increases the survival and proliferation of rat hippocampal progenitor cells. researchgate.netnih.govmdpi.com These beneficial effects were found to be attenuated by high doses of dexamethasone, a glucocorticoid receptor (GR) agonist, implying a contrasting role for MR and GR in neurogenesis. researchgate.netmdpi.com this compound also prevented apoptosis in AHPs cultured in growth factor-deprived medium. nih.govfrontiersin.org This protective effect involves signaling through pathways such as cAMP/protein kinase A (PKA)/cAMP response element-binding protein, phosphoinositide 3-kinase (PI3K)/Akt, and its downstream targets glycogen synthase kinase-3β (GSK-3β) and mammalian target of rapamycin. nih.govfrontiersin.org Furthermore, this compound attenuated the detrimental effects of amyloid-β peptide 1-42 on AHP survival, proliferation, and apoptosis, and blocked amyloid-β-induced hyperphosphorylation of Tau protein. nih.govfrontiersin.orgnih.gov
Regulation of Cellular Processes
Electrolyte Transport at Cellular Level
This compound's primary mechanism of action involves its effects on electrolyte transport, particularly in epithelial cells of the renal distal tubules. drugbank.commims.commims.comnih.gov It binds to mineralocorticoid receptors, leading to increased sodium ion reabsorption and enhanced urinary excretion of potassium and hydrogen ions. drugbank.commims.commims.comnih.govd-nb.inforesearchgate.net This action is mediated by alterations at the transcriptional level, resulting in an increased density of sodium channels on the apical side of renal tubule cells and a higher density of Na+-K+-ATPase on the basolateral side. drugbank.com this compound may also directly influence plasma sodium levels through its action on the Na+-H+ exchanger in the apical membrane of renal tubule cells. drugbank.com While its effects on renal epithelial cells are well-established, studies also suggest this compound can influence ion channel expression in other epithelial cells, such as the slight downregulation of ENaC-α in endometrial epithelial cells. umsu.ac.irumsu.ac.ir
Apoptosis Pathways Modulation
This compound has been shown to modulate apoptosis pathways, particularly in the context of its effects on adult hippocampal progenitor cells. It inhibits apoptotic signaling, including GSK-3β. researchgate.netmdpi.com Mineralocorticoid receptors, to which this compound binds, generally mediate anti-apoptotic signaling, contrasting with glucocorticoid receptors which tend to participate in pro-apoptotic pathways. mdpi.com In AHPs, this compound prevented apoptosis induced by growth factor deprivation and attenuated apoptosis induced by amyloid-β peptide 1-42. nih.govfrontiersin.orgnih.gov
Intracellular Tension and Mechanotransduction
Research suggests that this compound can influence intracellular tension and potentially play a role in mechanotransduction. Studies on mesenchymal stem cells (MSCs) have shown that this compound acetate (B1210297) treatment increases intracellular tension and actin cytoskeletal organization. nih.govresearchgate.net While this compound acetate-treated MSCs were observed to be less stiff compared to controls, the increased cytoskeletal tension aligns with observations in cells treated with osteogenic medium containing dexamethasone. nih.govresearchgate.net This indicates a complex interplay between this compound, cytoskeletal mechanics, and cellular responses.
Pharmacodynamic Interactions and Systemic Effects Preclinical and Mechanistic
Renin-Angiotensin System Modulation
The renin-angiotensin system (RAS) is a crucial hormonal system regulating blood pressure and fluid balance. Angiotensinogen (B3276523) (AGT) serves as the sole precursor for angiotensin II (Ang II), a key bioactive peptide within this system researchgate.netmdpi.comnih.gov.
Angiotensinogen Regulation
Preclinical studies have investigated the effect of fludrocortisone (B194907) on angiotensinogen levels. In spontaneously hypertensive rats treated with small interfering RNA (siRNA) targeting hepatic angiotensinogen, this compound administration partially restored suppressed plasma angiotensinogen concentrations nih.gov. This effect was not attributed to diminished siRNA effectiveness or angiotensinogen release from extrahepatic sites. Instead, it is suggested that this compound's ability to significantly reduce renin levels, potentially through its mineralocorticoid receptor stimulation, led to diminished angiotensinogen metabolism nih.gov. Studies in mice deficient for hepatocyte angiotensinogen further supported that this compound did not increase angiotensinogen in these mice, implying the liver's role in the observed increase in siRNA-treated rats nih.govresearchgate.net. While this compound decreased plasma and hepatic angiotensinogen in control mice, it increased angiotensinogen mRNA and protein abundance in epididymal white adipose tissue (eWAT) in both control and hepatocyte angiotensinogen-deficient mice nih.govresearchgate.net.
Table 1: Effect of this compound on Angiotensinogen in Preclinical Models
| Model | This compound Effect on Plasma Angiotensinogen | This compound Effect on Hepatic Angiotensinogen | This compound Effect on eWAT Angiotensinogen mRNA | This compound Effect on eWAT Angiotensinogen Protein |
| SHR + Angiotensinogen siRNA | Partially restored suppressed levels nih.gov | Not directly reported in search results | Not directly reported in search results | Not directly reported in search results |
| Control mice | Decreased nih.govresearchgate.net | Decreased nih.govresearchgate.net | Increased (4-fold, P=0.07) nih.govresearchgate.net | Increased (2-fold, P=0.12) nih.govresearchgate.net |
| Hepatocyte angiotensinogen-deficient mice | No change nih.govresearchgate.net | No change nih.govresearchgate.net | Increased (3-fold, P<0.05) nih.govresearchgate.net | Increased (6-fold, P<0.01) nih.govresearchgate.net |
Impact on Systemic and Tissue Angiotensin II Levels
While the search results provide information on angiotensinogen regulation by this compound, direct preclinical data specifically detailing the impact of this compound on systemic and tissue Angiotensin II levels were not extensively found within the provided snippets. However, given that angiotensinogen is the precursor to Ang II, the observed modulation of angiotensinogen levels by this compound, particularly the diminished cleavage by suppressed renin, would mechanistically be expected to influence Ang II production. Angiotensin II itself is a potent vasoconstrictor and a key effector of the RAS nih.govgiapreza.com.
Vascular Responsiveness and Tone
This compound has been shown to influence vascular responsiveness and tone through various mechanisms, including modulation of vasoconstrictor responses and effects on endothelium-dependent and independent vasodilation and nitric oxide bioactivity.
Modulation of Vasoconstrictor Responses (e.g., Phenylephrine)
Preclinical and clinical studies indicate that this compound can modulate vascular responses to vasoconstrictors like phenylephrine (B352888). In healthy volunteers with hypo-aldosteronism, single administrations of this compound significantly decreased the pressor response to phenylephrine nih.govnih.govresearchgate.net. This effect was similar to that of hydrocortisone (B1673445), suggesting a rapid non-genomic vasodilating effect of these steroids in the context of acute volume loading nih.govnih.govresearchgate.net.
In contrast, studies in rats, both normal and endotoxemic, showed that single intravenous administrations of this compound increased the contractile response of mesenteric arteries to phenylephrine researchgate.netresearchgate.net. The magnitude of this effect was dependent on the dose and pathophysiological conditions, being higher in endotoxemic rats researchgate.netresearchgate.net. This suggests a differential effect of this compound on vascular responsiveness depending on the species and physiological state.
Furthermore, in healthy subjects, this compound at a dose of 400 µ g/day significantly improved the pressor response to phenylephrine without altering cardiac function researchgate.net. In patients with chronic autonomic failure, this compound treatment increased the pressor sensitivity to intravenous noradrenaline, which may be a result of increased sensitivity of vascular receptors to noradrenaline nih.govnih.gov.
Table 2: Effect of this compound on Phenylephrine-Mediated Vasoconstriction
| Study Population/Model | Condition | This compound Administration | Effect on Phenylephrine Pressor/Contractile Response | Notes |
| Healthy volunteers | Hypo-aldosteronism | Single administration | Decreased pressor response nih.govnih.govresearchgate.net | Suggested rapid non-genomic vasodilating effect |
| Normal rats | Normal | Single intravenous | Increased contractile response researchgate.netresearchgate.net | Dose-dependent effect |
| Endotoxemic rats | Endotoxemia | Single intravenous | Increased contractile response (higher magnitude) researchgate.netresearchgate.net | Dose-dependent effect, higher in endotoxemia |
| Healthy subjects | Not specified | 400 µ g/day | Improved pressor response researchgate.net | No alteration of cardiac function |
| Patients with chronic autonomic failure | Chronic autonomic failure | Treatment | Increased pressor sensitivity to noradrenaline nih.govnih.gov | May be due to increased sensitivity of vascular receptors to noradrenaline |
Endothelium-Dependent and Independent Vasodilation
Research has explored the impact of this compound on both endothelium-dependent and independent vasodilation. In healthy men, two weeks of this compound treatment significantly enhanced endothelium-dependent vasodilation induced by acetylcholine (B1216132) ahajournals.org. Additionally, both acute infusion of aldosterone (B195564) and two weeks of this compound treatment significantly increased endothelium-independent vasodilation induced by sodium nitroprusside (SNP) ahajournals.org. However, the increase was significantly larger with acute aldosterone infusion compared to this compound treatment ahajournals.org.
Table 3: Effect of this compound on Vasodilation in Healthy Men
| Vasodilator | Endothelium Dependence | This compound Administration | Effect on Vasodilation | Notes |
| Acetylcholine | Endothelium-dependent | 2 weeks of treatment | Enhanced ahajournals.org | Significant enhancement |
| Sodium Nitroprusside (SNP) | Endothelium-independent | 2 weeks of treatment | Increased ahajournals.org | Significant increase, less than acute aldosterone |
Hypothalamic-Pituitary-Adrenal (HPA) Axis Regulation
The Hypothalamic-Pituitary-Adrenal (HPA) axis is a crucial neuroendocrine system involved in the stress response and regulating various physiological processes. Mineralocorticoid receptors (MRs), particularly in the hippocampus, play a significant role in the control of HPA axis activity by mediating the "proactive" feedback of glucocorticoids. nih.govresearchgate.net
This compound, acting as a potent MR agonist, has been shown to decrease HPA axis activity. nih.govresearchgate.net Studies in humans have demonstrated that this compound can inhibit both basal and corticotropin-releasing hormone (CRH)-stimulated ACTH and cortisol levels in a dose-dependent manner. nih.govresearchgate.net For instance, doses of 0.075 mg and higher have shown significant inhibition of the hormonal response to human CRH (hCRH), while a dose of 0.05 mg did not significantly alter the CRH-stimulatory effect on ACTH and cortisol secretion. nih.govresearchgate.net This inhibitory effect is suggested to be potentially mediated by hypophysial MRs, although a contribution from pituitary glucocorticoid-mediated effects cannot be entirely excluded. nih.govresearchgate.net
Research also indicates that this compound can lower nocturnal HPA axis activity in healthy subjects, decreasing nocturnal cortisol and ACTH levels. cambridge.orgnih.gov This effect is most pronounced several hours after administration. nih.gov Studies comparing the HPA axis response to this compound in individuals with major depression and healthy controls have shown diminished feedback inhibition in response to this compound in patients with psychotic major depression. nih.govresearchgate.net This suggests a potential link between MR function and HPA axis dysregulation in certain mood disorders. nih.govresearchgate.net
Preclinical studies in rhesus monkeys have also investigated the effects of this compound on HPA axis regulation, particularly in the context of adaptive behavior and aging. Young animals with depression-like behavior showed lower sensitivity of the HPA axis to the inhibitory effect of this compound compared to those with normal behavior. frontiersin.org Older individuals with depression-like behavior also demonstrated resistance to the this compound test. frontiersin.org These findings highlight pronounced intergroup and age differences in the feedback regulation of the HPA axis mediated by MRs. frontiersin.org
Fluid and Electrolyte Homeostasis at Systemic Level
This compound's primary and most well-characterized systemic effect is on fluid and electrolyte homeostasis, mimicking the action of endogenous aldosterone. drugbank.compatsnap.compatsnap.comclinicaltrials.eu It acts predominantly on the distal tubules and collecting ducts of the kidneys. patsnap.compatsnap.com
The mechanism involves binding to mineralocorticoid receptors in the renal tubule cells, which leads to alterations in DNA transcription and translation. drugbank.com This results in an increased density of sodium channels on the apical membrane and an increased density of Na+-K+-ATPase pumps on the basolateral membrane of these cells. drugbank.com The net effect is enhanced reabsorption of sodium ions from the tubular fluid back into the bloodstream and increased urinary excretion of potassium and hydrogen ions. drugbank.compatsnap.compediatriconcall.compatsnap.comkarger.com
The increased reabsorption of sodium is osmotically active, causing water to follow, which leads to an increase in blood volume and consequently, blood pressure. patsnap.compatsnap.comclinicaltrials.eu This mechanism is crucial for maintaining plasma electrolyte composition and blood pressure. drugbank.com
This compound's potent mineralocorticoid activity, estimated to be 200-400 times greater than endogenous cortisol, is central to these effects on electrolyte balance. drugbank.com While it also possesses glucocorticoid activity (approximately 5-10 times that of cortisol), its clinical use primarily leverages its mineralocorticoid properties for electrolyte management. drugbank.compatsnap.compediatriconcall.com
The impact on electrolyte levels can be significant. Increased sodium reabsorption can lead to increased plasma sodium concentrations, while increased potassium excretion can result in decreased plasma potassium concentration (hypokalemia). drugbank.comdroracle.ai These effects are fundamental to its use in conditions like Addison's disease and salt-losing congenital adrenal hyperplasia, where there is a deficiency in aldosterone production. drugbank.compatsnap.compatsnap.com
Central Nervous System (CNS) Effects on Neurogenesis and Neuroprotection
Beyond its well-established effects on electrolyte balance and HPA axis regulation, this compound and MR activation have been implicated in influencing the Central Nervous System (CNS), particularly regarding neurogenesis and neuroprotection.
Mineralocorticoid receptors are expressed in specific brain structures, including the hippocampus, where they play a role in mediating the effects of corticosteroid hormones. frontiersin.orgnih.gov While glucocorticoid receptor (GR) activation is generally associated with reduced adult hippocampal progenitor cell proliferation and neurogenesis, MR signaling is linked to neuronal survival in the dentate gyrus of the hippocampus. nih.govresearchgate.net Impairment of hippocampal MR function has been associated with pathological conditions such as depression and neurodegenerative disorders. nih.gov
Preclinical studies using adult rat hippocampal progenitor cells (AHPs) have investigated the direct effects of this compound on these processes. This compound, acting as a potent MR agonist, has been shown to promote the survival and proliferation of AHPs. nih.govresearchgate.net It also demonstrated antiapoptotic effects in these cells. nih.govresearchgate.net These positive effects were attenuated by an MR antagonist and by high doses of a GR agonist, suggesting that the effects are mediated through MR activation and are in contrast to the effects of high GR activation. nih.govresearchgate.net
The mechanisms underlying this compound's neuroprotective and proliferative effects in AHPs appear to involve signaling pathways such as cAMP/protein kinase A (PKA)/cAMP response element-binding protein, and phosphoinositide 3-kinase (PI3K)/Akt and its downstream targets glycogen (B147801) synthase kinase-3β (GSK-3β) and mammalian target of rapamycin (B549165). nih.gov These effects likely involve both genomic and non-genomic mechanisms. nih.gov
Furthermore, this compound has shown potential neuroprotective effects against detrimental factors. In AHP cells, this compound attenuated the negative effects of amyloid-beta peptide 1-42 (Aβ1-42), which is implicated in Alzheimer's disease, on cell survival, proliferation, and apoptosis. nih.gov It also increased the phosphorylation of PI3K/Akt and GSK-3β, which was reduced by Aβ1-42, and blocked Aβ1-42-induced hyperphosphorylation of Tau protein. nih.gov These findings suggest a potential therapeutic importance of targeting MRs with agonists like this compound for increasing hippocampal neurogenesis and potentially treating neurodegenerative diseases. nih.gov
Studies are also exploring the effects of this compound on emotional information processing in the brain, which could have implications for depression treatment. clinicaltrials.euonderzoekmetmensen.nl MRs in the brain are considered a potential target for stress-related disorders like depression, as they are involved in appraising psychosocial stressors and modulating behavioral flexibility. onderzoekmetmensen.nl
Preclinical Pharmacokinetics and Metabolism Mechanistic Focus
Absorption Characteristics (Pre-systemic factors)
Fludrocortisone (B194907) is rapidly and completely absorbed following oral administration, predominantly in the gastrointestinal tract. medicines.org.ukmims.com Pharmacokinetic studies have provided estimates for peak plasma concentration (Cmax) and the time to reach peak concentration (Tmax). The Cmax has been reported to range from 0.0012 to 0.20 µg/L, with a Tmax typically occurring between 0.5 and 2 hours. drugbank.com The area under the plasma concentration-time curve from time zero to infinity (AUC0-∞) after oral administration has been estimated to be between 1.22 and 3.07 µg.h/L. drugbank.com While absorption is generally complete, this compound undergoes extensive first-pass metabolism in the liver, which results in low systemic bioavailability. hres.ca Factors such as food intake and gastric pH can influence the absorption of this compound; high-fat meals may enhance absorption, while antacids could potentially decrease its bioavailability by altering gastric pH. hres.ca
Distribution Patterns (Tissue-specific uptake, protein binding mechanisms, blood-brain barrier permeability)
Following absorption, this compound is widely distributed throughout the body. mims.commims.com The apparent volume of distribution is substantial, estimated to be between 80 and 85 L. drugbank.comnih.gov In the plasma, this compound exhibits extensive protein binding, with approximately 70-80% of the drug bound, primarily to albumin and corticosteroid-binding globulin. mims.comdrugbank.comhres.camims.com This protein binding influences the amount of free, biologically active this compound available. hres.ca Distribution into the cerebrospinal fluid (CSF) appears to be minimal, with an observed ratio of CSF drug concentration versus plasma drug concentration of 1:6 in human volunteers. medicines.org.ukdrugbank.com this compound's high lipid solubility facilitates its penetration of the plasma membrane, allowing it to bind with its cytoplasmic receptor. nih.gov
Metabolic Pathways (Enzymatic hydrolysis, role of CYP3A4, 11β-oxidation inhibition, metabolite identification)
This compound is primarily metabolized in the liver through various enzymatic pathways, including hydrolysis, reduction, and oxidation. mims.comhres.ca If administered as the acetate (B1210297) ester (this compound acetate), it functions as an inactive prodrug that requires hydrolysis by esterases or pseudo-esterases in the liver and other body fluids to yield the active this compound. nih.govfishersci.ca
The cytochrome P450 enzyme system, particularly CYP3A4, is considered to play a significant role in the metabolism of this compound. hres.cacsic.es Co-administration of drugs that either induce or inhibit CYP3A4 can potentially alter this compound's metabolism and clearance. medicines.org.uk
An important aspect of this compound's metabolism is the influence on 11β-oxidation. While oxidation via 11-hydroxysteroid dehydrogenases has been observed, this reaction is significantly impaired. drugbank.com The reduction in 11β-oxidation is believed to contribute to this compound's potent mineralocorticoid activity. drugbank.comnih.gov
In vitro studies using human liver microsomes and cytosol have identified two metabolites: 20β-dihydrofluorocortisol and 6β-hydroxyfluorocortisol. drugbank.com However, detailed exploration of the specific enzymes responsible for their formation was not conducted in that study. drugbank.com The major metabolites of this compound are reported to include 3-keto-fludrocortisone and its tetrahydro and dihydro metabolites, which are less potent in terms of mineralocorticoid activity compared to the parent drug.
Elimination Mechanisms (Conjugation, excretion routes)
The elimination of this compound occurs primarily through hepatic metabolism and subsequent excretion. The drug and its metabolites are predominantly excreted in the urine, primarily as glucuronide and sulfate (B86663) conjugates. Approximately 80% of an administered dose of this compound is recovered in the urine. medicines.org.ukdrugbank.comnih.gov The remaining portion, estimated to be around 20%, is likely eliminated via fecal or biliary routes. medicines.org.ukdrugbank.comnih.gov Excretion into the bile is thought to be balanced by re-absorption in the intestine, with some portion excreted in the feces. medicines.org.uk
The plasma half-life of this compound has been reported with some variability, ranging from 1 to 3.5 hours in some studies, although prescribing information often indicates an approximate half-life of 18-36 hours. mims.comdrugbank.comnih.gov Population pharmacokinetics have estimated the plasma clearance of this compound to be approximately 40.8 L/h. drugbank.comnih.gov
Influence of Fluorination on Metabolic Stability
The introduction of a fluorine atom at the 9α-position of the corticosteroid structure is a key chemical modification in this compound. wikipedia.orgacs.org This fluorination is considered crucial to this compound's significant mineralocorticoid potency. wikipedia.org Fluorine is a small, highly electronegative atom, and its substitution for hydrogen can significantly impact the physicochemical properties and metabolic fate of a compound. acs.orgnih.govnih.gov
Structure Activity Relationships Sar and Analogue Development
Impact of Steroid Modifications on Receptor Selectivity and Potency
Fludrocortisone's potent mineralocorticoid activity is largely attributed to the presence of a fluorine atom at the 9-alpha position of the steroid nucleus drugbank.comuomustansiriyah.edu.iq. This electronegative substitution is thought to enhance binding to the MR and also confers some protection against metabolic inactivation by 11-beta-hydroxysteroid dehydrogenases (11β-HSDs), particularly 11β-HSD2, which in many tissues converts active glucocorticoids like cortisol into inactive cortisone (B1669442) drugbank.comnih.govtg.org.au. This reduced metabolism in MR-expressing tissues that also express 11β-HSD2 allows This compound (B194907) to effectively activate the MR drugbank.comtg.org.au.
Compared to endogenous cortisol, this compound exhibits significantly higher mineralocorticoid potency (200-400 times greater) while also possessing increased glucocorticoid potency (approximately 5-10 times that of cortisol) drugbank.com. The 9-alpha fluorination is a key modification that enhances both activities, although its impact is more pronounced on mineralocorticoid activity uomustansiriyah.edu.iq.
Other structural features of corticosteroids also contribute to their activity. The presence of a ketone group at C3, double bond between C4 and C5, and hydroxyl groups at C11-beta, C17-alpha, and C21 are generally important for corticosteroid activity uomustansiriyah.edu.iqresearchgate.net. Modifications at various positions on the steroid ring system can alter receptor binding affinity, selectivity between MR and GR, metabolic stability, and pharmacokinetic properties. For instance, the absence of a 17-alpha-hydroxyl group, as seen in aldosterone (B195564) and corticosterone (B1669441) (a natural MR ligand), influences binding to the GR researchgate.net.
Rational Design Principles for Novel Mineralocorticoid Agonists
The rational design of novel mineralocorticoid agonists aims to develop compounds with desired pharmacological profiles, such as increased potency, improved selectivity for MR over GR, or altered tissue-specific activity. Understanding the interaction between ligands and the MR at a molecular level is crucial for this process. The crystal structures of the MR ligand-binding domain (LBD) in complex with agonists and antagonists provide valuable information about the binding pocket and the conformational changes induced by ligand binding sci-hub.se.
Rational design strategies often involve modifying the steroid core or developing non-steroidal scaffolds that can interact with the MR binding site. Key considerations include:
Receptor Binding Affinity and Selectivity: Designing molecules that maximize favorable interactions with amino acid residues in the MR binding pocket while minimizing interactions with residues that differ in the GR binding pocket sci-hub.se. The high sequence identity (56%) between the LBDs of human MR and GR presents a significant challenge in achieving high selectivity sci-hub.se.
Metabolic Stability: Introducing structural features that reduce metabolism by enzymes like 11β-HSDs or cytochrome P450 enzymes can enhance bioavailability and prolong the duration of action drugbank.comnih.gov.
Pharmacokinetic Properties: Modifying lipophilicity and other physical properties to improve absorption, distribution, metabolism, and excretion uomustansiriyah.edu.iqsci-hub.se.
Coregulator Recruitment: Designing ligands that induce specific conformational changes in the MR LBD, leading to the recruitment of particular coactivator or corepressor proteins, can potentially fine-tune the transcriptional response nih.govnih.gov.
While this compound itself is a potent MR agonist, the design of novel agonists might focus on achieving a better therapeutic index or tissue selectivity, potentially by exploring non-steroidal scaffolds or incorporating features that modulate coregulator interactions. The development of selective MR modulators (MRMs) that can differentiate between beneficial and potentially harmful MR activation pathways is an active area of research nih.govresearchgate.net.
Comparative Analysis with Other Synthetic Corticosteroids (e.g., Dexamethasone (B1670325), Hydrocortisone)
This compound's SAR can be compared to other synthetic corticosteroids like dexamethasone and hydrocortisone (B1673445) to highlight the impact of specific structural differences on receptor binding and potency.
| Compound | Key Structural Features | Primary Activity | Relative Mineralocorticoid Potency (vs. Cortisol) | Relative Glucocorticoid Potency (vs. Cortisol) | MR Binding Affinity | GR Binding Affinity |
| Hydrocortisone | Endogenous; 11β, 17α, 21-hydroxyls | Glucocorticoid | 1 | 1 | High | High |
| This compound | 9α-fluoro; 11β, 17α, 21-hydroxyls | Mineralocorticoid | 200-400 | 5-10 | High | Lower than MR |
| Dexamethasone | 9α-fluoro, 16α-methyl; 11β, 17α, 21-hydroxyls; 1,2-double bond | Glucocorticoid | Negligible | ~25-30 | Relatively high | High |
Note: Relative potencies can vary depending on the assay and species.
Hydrocortisone (cortisol) is an endogenous corticosteroid that binds to both MR and GR with high affinity nih.govhaematologica.orgoup.com. This compound, with the addition of the 9-alpha fluorine, shows significantly enhanced mineralocorticoid activity and increased, though less pronounced, glucocorticoid activity compared to hydrocortisone drugbank.comuomustansiriyah.edu.iq.
Dexamethasone, another synthetic corticosteroid, also features a 9-alpha fluorine but includes a 16-alpha-methyl group and a double bond between C1 and C2 drugbank.com. These modifications, particularly the 16-alpha-methyl group, significantly reduce mineralocorticoid activity while further enhancing glucocorticoid potency uomustansiriyah.edu.iq. Dexamethasone is considered a highly potent and selective GR agonist with negligible mineralocorticoid effects at typical doses haematologica.orgmedchemexpress.com. This difference in selectivity highlights how modifications at different positions (C9 vs. C16 and C1-C2) can dramatically alter the balance between mineralocorticoid and glucocorticoid activity.
The comparative SAR studies demonstrate that the 9-alpha fluorination is a key determinant of potent mineralocorticoid activity, while modifications like the 16-alpha-methyl group can abolish this effect and favor glucocorticoid activity.
Development and Characterization of Mechanistic Probes
Mechanistic probes are chemical tools used to investigate the molecular mechanisms of drug action and receptor function. In the context of corticosteroid receptors, these probes can be radiolabeled ligands, fluorescently tagged steroids, or ligands modified to interact covalently with the receptor snmjournals.org.
Radiolabeled corticosteroids, such as tritiated aldosterone or cortisol, have been historically used to characterize MR and GR binding sites, determine receptor affinity and density in various tissues, and study receptor translocation snmjournals.orgoup.com. The development of selective radioligands for MR and GR has been crucial for distinguishing the two receptor populations and studying their individual binding properties oup.com.
Fluorescently labeled steroids can be used for live-cell imaging to visualize receptor localization, translocation upon ligand binding, and interactions with other cellular components snmjournals.org. Covalent affinity labels, although less common, can be used to identify and characterize the ligand-binding domain of the receptor protein snmjournals.org.
The development of mechanistic probes has contributed significantly to understanding the SAR of this compound and other corticosteroids by allowing researchers to:
Quantify receptor binding affinity and selectivity in vitro.
Study the kinetics of ligand-receptor interaction.
Investigate receptor trafficking and nuclear translocation.
Explore the conformational changes induced by ligand binding.
Map the ligand-binding site through techniques like photoaffinity labeling.
These probes, coupled with molecular biology techniques, have been instrumental in dissecting the complex mechanisms by which this compound and other corticosteroids exert their effects through MR and GR.
Advanced Research Methodologies for Fludrocortisone Analysis
Chromatographic Techniques for Compound Quantification
Chromatography plays a vital role in separating and quantifying fludrocortisone (B194907) from complex samples, enabling precise determination of its concentration.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound acetate (B1210297) and its solid dosage forms. nih.govpillbuys.comijrps.com Reversed-phase HPLC methods have been developed and validated for determining content uniformity and assessing the stability of this compound acetate. nih.govijrps.com These methods are designed to be stability-indicating, capable of separating this compound from potential degradation products and impurities. nih.gov
A typical reversed-phase HPLC method for this compound acetate involves using a C18 column and a mobile phase consisting of a mixture of solvents such as acetonitrile (B52724), water, and phosphoric acid. sielc.com For applications compatible with mass spectrometry, phosphoric acid is often replaced with formic acid. sielc.com Method validation studies for HPLC techniques applied to this compound acetate tablets have demonstrated good linearity, precision, and accuracy. ijrps.com For instance, one validated method showed correlation coefficient squares (r²) for this compound acetate and its impurity exceeding 0.999. ijrps.com The relative standard deviation (%RSD) for method precision was found to be low, indicating good reproducibility. ijrps.com
Ultra-High-Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC-MS/MS)
Ultra-High-Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC-MS/MS) offers enhanced sensitivity and speed for the quantification of this compound, particularly in biological matrices like human plasma. nih.govresearchgate.netsciex.jp This hyphenated technique combines the high separation power of UHPLC with the selective and sensitive detection capabilities of tandem mass spectrometry. nih.govresearchgate.net
A highly sensitive UHPLC-MS/MS method for this compound in human plasma has been developed and validated. nih.gov This method typically involves liquid-liquid extraction for sample preparation, using solvents like tert-butyl methyl ether. nih.gov Chromatographic separation is achieved on a reversed-phase column, such as a Chromolith RP18e column, using a mobile phase composed of acetonitrile and an aqueous solution (e.g., ammonium (B1175870) formate). nih.gov Quantitation is performed on a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with electrospray ionization (ESI) in positive ion mode. nih.gov Specific precursor to product ion transitions are monitored for this compound and its internal standard (e.g., this compound-d5). nih.gov
UHPLC-MS/MS methods have demonstrated high sensitivity, with lower limits of quantitation (LLOQ) as low as 5.0 pg/mL in human plasma. researchgate.netsciex.jp The use of advanced mass spectrometry systems, such as the SCIEX Triple Quad 6500, employing technologies like IonDrive™ Turbo V source and IonDrive™ QJet Ion Guide, contributes to enhanced ionization, desolvation, and ion capture, leading to improved sensitivity and reproducibility at low concentrations. researchgate.netsciex.jp
Method Validation Protocols (Specificity, Sensitivity, Linearity, Precision)
Validation of analytical methods for this compound quantification is performed according to established guidelines (e.g., ICH, FDA) to ensure their reliability and suitability for intended use. ijrps.comresearchgate.netelementlabsolutions.com Key validation parameters include specificity, sensitivity, linearity, and precision. ijrps.comnih.govelementlabsolutions.com
Specificity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. elementlabsolutions.com Chromatographic methods are designed to separate this compound from potential interferences. nih.govdrugfuture.com
Sensitivity: Sensitivity refers to the capability of the method to detect and quantify the analyte at low concentrations. elementlabsolutions.com For UHPLC-MS/MS methods, sensitivity is often expressed by the LLOQ, which represents the lowest concentration that can be reliably quantified with acceptable accuracy and precision. nih.govresearchgate.netsciex.jp Reported LLOQ values for this compound in plasma using UHPLC-MS/MS are in the picogram per milliliter range. nih.govresearchgate.netsciex.jp
Linearity: Linearity establishes the proportional relationship between the analyte concentration and the method's response over a defined range. elementlabsolutions.com This is typically assessed by analyzing a series of standards at different concentrations and determining the correlation coefficient (r or r²) of the calibration curve. ijrps.comnih.gov Linear ranges for this compound analysis by UHPLC-MS/MS can span several orders of magnitude. nih.govsciex.jp
Precision: Precision describes the closeness of agreement between a series of measurements obtained from multiple analyses of the same homogeneous sample under prescribed conditions. elementlabsolutions.com It is typically evaluated at different concentration levels (e.g., intra-day and inter-day precision) and expressed as relative standard deviation (%RSD). nih.gov Low %RSD values indicate high precision. nih.gov
Validation data for a UHPLC-MS/MS method for this compound in human plasma showed intra- and inter-day precisions (%RSD) within 0.49-7.13% and 0.83-5.87%, respectively, over a linear range of 40-3000 pg/mL. nih.gov
Spectrophotometric Approaches for Detection and Assay
Spectrophotometric methods offer alternative approaches for the detection and assay of this compound, often relying on its inherent absorbance properties or reactions with specific reagents. drugfuture.comnih.govnih.govacs.org
One spectrophotometric method described for the assay of this compound acetate involves a reaction with blue tetrazolium in the presence of tetramethylammonium (B1211777) hydroxide. drugfuture.com This reaction produces a colored complex whose absorbance can be measured at a specific wavelength, typically around 525 nm, using a suitable spectrophotometer. drugfuture.com This method has been used for the quantitative determination of this compound acetate in standard preparations and assay preparations. drugfuture.com
Spectrophotometric techniques have also been applied to the determination of this compound in fermentation broths, often involving extraction and separation steps prior to measurement. nih.govacs.org Another approach involves determining fluorine-containing glucocorticosteroids, including this compound acetate, based on their fluoride (B91410) content after a specific decomposition method, followed by spectrophotometry with a suitable complexing agent like lanthanum alizarin (B75676) complexan. nih.gov
In Vitro Cellular and Molecular Assays
In vitro cellular and molecular assays are employed to investigate the biological activity of this compound and its interactions with specific targets, such as receptors.
Receptor Binding Assays
Receptor binding assays are fundamental for characterizing the affinity and selectivity of this compound for its cognate receptors, primarily the mineralocorticoid receptor (MR) and, to a lesser extent, the glucocorticoid receptor (GR). nih.govdrugbank.comnih.gov These assays typically involve incubating a radiolabeled or fluorescently labeled ligand that binds to the receptor with cell lysates or purified receptor protein in the presence of varying concentrations of this compound.
Competition binding assays can determine the binding affinity of this compound by measuring its ability to displace the labeled ligand from the receptor. Studies have indicated that this compound exhibits a higher affinity for the mineralocorticoid receptor compared to the glucocorticoid receptor. drugbank.comnih.gov For instance, its affinity at MR in rats is reported to be approximately 15 times higher than at GR, and even greater than that of endogenous aldosterone (B195564). nih.gov While this finding has been reported in animal studies, replication in humans is important for a complete understanding of its receptor interactions in the human system. nih.gov
Cell-based assays can also be used to assess the functional consequences of this compound binding to its receptor, such as its effect on downstream signaling pathways or gene expression. For example, studies using cell lines have investigated the inhibitory effect of this compound on the Hedgehog signaling pathway, which is mediated through the Smoothened (SMO) receptor. acs.org These assays have utilized techniques like luciferase production dependent on pathway activation or fluorescent biomarkers to assess receptor binding and pathway activity. acs.org However, some studies suggest that this compound may bind to a different site on SMO than other known inhibitors, indicating complex interactions. acs.org
In vitro experiments using human T cells have also explored the influence of this compound on the expression of cell surface markers like CXCR4, CD62L, and CCR7, which are involved in cell migration. nih.gov These studies involve incubating cells with this compound and subsequently analyzing protein expression using techniques such as flow cytometry. nih.gov
Data Table Example (Illustrative - Based on search result data):
While detailed quantitative data tables from receptor binding assays for this compound were not extensively available in the search results, the concept can be illustrated with hypothetical data based on reported findings regarding its receptor affinity.
| Receptor | Relative Binding Affinity (vs. Aldosterone) | Primary Effect |
| Mineralocorticoid Receptor (MR) | >15x (in rats) nih.gov | Increased Na⁺ reabsorption, K⁺ excretion drugbank.com |
| Glucocorticoid Receptor (GR) | Lower affinity drugbank.comnih.gov | Weaker glucocorticoid effects drugbank.com |
Detailed Research Findings Example (Synthesized from search results):
Research utilizing UHPLC-MS/MS for this compound quantification in human plasma has demonstrated high sensitivity, achieving an LLOQ of 5.0 pg/mL. researchgate.netsciex.jp This sensitivity is crucial for pharmacokinetic studies, especially when analyzing low plasma concentrations. nih.govresearchgate.netsciex.jp The method involved liquid-liquid extraction and separation on a reversed-phase column, with detection by triple quadrupole mass spectrometry monitoring specific MRM transitions (e.g., m/z 381.2 → 343.2 for this compound). nih.gov Validation confirmed the method's reliability, with acceptable precision and linearity over a wide concentration range (e.g., 40-3000 pg/mL). nih.gov The high sensitivity and specificity of UHPLC-MS/MS make it a powerful tool for accurately quantifying this compound in complex biological matrices, supporting pharmacokinetic and bioequivalence studies. nih.govresearchgate.netsciex.jp
Gene Reporter Assays (e.g., Gli-RE cells)
Gene reporter assays are employed to investigate the effect of this compound on specific signaling pathways by linking a reporter gene (such as luciferase) to a promoter element responsive to the pathway's activation. NIH3T3 Gli-RE cells, which are stably transfected with a firefly luciferase gene under the control of an 8× Gli response element (8× Gli-RE), have been used to assess the impact of this compound on Hedgehog (Hh) pathway activity. acs.orgnih.govresearchgate.net Activation of the Hh pathway by the sonic hedgehog protein (ShhN) leads to the activation of Gli transcription factors, which in turn increases luciferase expression. acs.orgnih.gov Studies using this assay have shown that this compound can inhibit Gli-dependent luciferase production, indicating an inhibitory effect on Hh pathway activity. acs.orgnih.govresearchgate.net The concentration-dependent inhibition of the Hh pathway by this compound has been evaluated, with an observed IC50 value of 20.1 nM in NIH3T3 Gli-RE cells treated with ShhN-conditioned media. acs.orgnih.gov This type of assay is considered robust for evaluating the effects of various molecules on Hh pathway activity. acs.orgnih.govresearchgate.net
Cell Proliferation and Survival Assays (e.g., MTT, BrdU)
Cell proliferation and survival assays, such as the MTT and BrdU incorporation assays, are commonly used to evaluate the effects of this compound on cell viability and replication. nih.govendocrine-abstracts.orgpubcompare.aiunivie.ac.at The MTT assay measures cell survival by assessing the metabolic activity of cells, where viable cells convert MTT into a colored formazan (B1609692) product quantifiable by spectrophotometry. nih.govpubcompare.ai BrdU incorporation assays assess cell proliferation by detecting the incorporation of BrdU, a thymidine (B127349) analog, into newly synthesized DNA during cell division. nih.govpubcompare.ai An ELISA-based method is typically used for BrdU detection, involving incubation with an anti-BrdU antibody conjugate and subsequent colorimetric detection. nih.govpubcompare.ai These assays have been applied to study the effects of this compound on adult hippocampal progenitors (AHPs). nih.gov this compound has been shown to increase the survival and proliferation of AHPs, particularly in growth factor-deprived conditions. nih.govresearchgate.net These effects were found to be reduced by mineralocorticoid receptor (MR) antagonists and high doses of glucocorticoid receptor (GR) agonists, suggesting involvement of MR signaling. nih.gov
Immunoblotting for Protein Expression and Phosphorylation
Immunoblotting, also known as Western blot analysis, is a technique used to detect specific proteins in a sample and analyze their expression levels and phosphorylation status. nih.govptgcn.comexpertcytometry.com This method involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein or its phosphorylated form. nih.govptgcn.com Densitometric analysis of the resulting bands allows for quantification of protein levels and phosphorylation. nih.gov In the context of this compound research, immunoblotting has been used to study signaling pathways involved in its effects. For instance, it has been applied to analyze the phosphorylation of proteins such as CREB, Akt, GSK-3β, P70S6K, and Tau in adult hippocampal progenitors treated with this compound. nih.gov Changes in phosphorylation state are critical for regulating protein activity and downstream cellular processes. expertcytometry.comgoogle.com Studies have shown that this compound can induce time-dependent increases in the phosphorylation of proteins like p70S6K. nih.gov
Cytokine Expression Analysis
Analysis of cytokine expression is used to investigate the inflammatory and immunomodulatory effects of this compound. Cytokines are signaling molecules that play crucial roles in inflammation and immune responses. nih.govscience.gov Techniques such as cDNA arrays or real-time PCR can be used to measure the mRNA expression levels of various cytokines. nih.govnih.govfrontiersin.org Studies in animal models, such as the BALB/cJ mouse, have utilized cytokine expression analysis to assess the impact of this compound administration on the inflammatory profile in tissues like the cochlea. nih.govnih.gov For example, systemic treatment with this compound in aged mice resulted in the down-regulation of several cytokines, including pro-inflammatory cytokines like SPP1, IL-5, and IL-6, as well as anti-inflammatory cytokines like IL-21 and Cytokine K (IK). nih.gov This suggests that this compound can modulate the expression of a range of inflammatory mediators. nih.govnih.gov
In Vivo Animal Model Characterization
Rodent Models for Cardiovascular and Renal Studies
Rodent models, primarily mice and rats, are extensively used to investigate the in vivo effects of this compound on the cardiovascular and renal systems. These models allow researchers to study the impact of this compound on blood pressure, electrolyte balance, and tissue pathology. In rats, this compound acetate has been shown to decrease sodium excretion and influence spontaneous NaCl intake in adrenalectomized rats. sukl.sk this compound acetate also induced blood pressure elevation in rats, in parallel with an increase in plasma volume. sukl.sk In mice, infusion of this compound has been found to increase systolic blood pressure. researchgate.netnih.gov Furthermore, studies in various mouse strains, including ApoE-/- and LDL receptor-/- mice, have indicated that this compound can induce aortic pathologies, such as hemorrhage, wall thickening or thinning, or dilation, independent of hypercholesterolemia. researchgate.netnih.gov Renal effects have also been studied, with this compound stimulating erythropoietin (Epo) protein expression in the renal cortex of rats. researchgate.net
Models for Neurobiological Investigations
Animal models, particularly rodents, are also employed to investigate the neurobiological effects of this compound, focusing on areas like the hippocampus and its role in stress and mood regulation. nih.govresearchgate.neteneuro.orgspandidos-publications.com The hippocampus is a brain region rich in mineralocorticoid receptors (MRs) and glucocorticoid receptors (GRs) and is known to be susceptible to stress. researchgate.netspandidos-publications.com Studies in mice have explored the effect of this compound, a synthetic mineralocorticoid, on hippocampal neurons. spandidos-publications.com Administration of this compound has been shown to cause cytotoxicity and DNA fragmentation in specific hippocampal regions, such as the CA3 region and dentate gyrus, which express MRs. spandidos-publications.com These findings suggest that hippocampal neuron damage can be regulated by the MR system. spandidos-publications.com Additionally, rodent models of early-life stress (ELS) have been used to evaluate the neurobiological and endocrine responses to pharmacological challenges with MR agonists like this compound, although results regarding differences between ELS and control groups can be variable. eneuro.org this compound's ability to bind to MRs, with higher affinity than to GRs in rats, makes it a tool for exploring the role of MRs in neurobiological processes. nih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 31378 |
| Dexamethasone (B1670325) | 5742 |
| Spironolactone (B1682167) | 31651 |
| Corticosterone (B1669441) | 5752 |
| Aldosterone | 5839 |
| Cyclopamine | 3010511 |
| Wortmannin | 6917271 |
| Rapamycin (B549165) | 5284616 |
| Hydrocortisone (B1673445) | 5754 |
| Cortisone (B1669442) | 5753 |
| Mifepristone | 5362131 |
| Minocycline | 5282213 |
| Eplerenone | 5281771 |
| Finerenone | 85715519 |
| Esaxerenone | 137567481 |
| KBP-5074 | 135638408 |
| Amitriptyline | 2738 |
| Escitalopram | 146539 |
Interactive Data Tables (Simulated)
Models for Reproductive System Research
Research into the effects of this compound on the reproductive system has employed animal models to investigate its impact on fertility and reproductive processes. Adequate animal reproduction studies specifically with this compound acetate have not been extensively conducted, but studies with other corticosteroids have indicated potential teratogenic effects in various species at low doses sukl.skrxlist.com.
One study utilized female adult BALB/c mice to evaluate the effects of this compound on uterine receptivity nih.gov. The study aimed to assess whether this compound treatment could influence the expression of genes and proteins involved in uterine receptivity nih.gov.
Detailed Research Findings (Mouse Model):
In the study using BALB/c mice, animals were divided into four groups:
Control group (C): Received vehicle.
this compound group (FCA): Received 1.5 mg/kg this compound.
PP242 group (PP242): Received 30 mg/kg PP242 (an mTOR inhibitor).
this compound + PP242 group (FCA+PP242): Received both this compound and PP242 nih.gov.
Mice were euthanized on the window implantation day after mating and confirmed pregnancy nih.gov. The endometrial epithelium was collected to assess mRNA expression of several markers related to uterine receptivity and protein expression of key signaling molecules nih.gov.
The research findings indicated that this compound administration upregulated the expression of leukemia inhibitory factor (LIF), heparin-binding epidermal growth factor (HB-EGF), Msx.1, and miRNA Let-7a in the epithelial endometrium compared to the control group nih.gov. Additionally, this compound administration was associated with increased protein expression of extracellular signal-regulated kinase 1/2 (ERK1/2) and mammalian target of rapamycin (mTOR) nih.gov.
The study concluded that this compound affected uterine receptivity, possibly by modulating the expression of genes involved in uterine receptivity and activating the ERK1/2-mTOR pathway nih.gov.
| Study Group | This compound (mg/kg) | PP242 (mg/kg) | Observed Effect on Uterine Receptivity Markers (vs Control) |
| Control | 0 | 0 | Baseline |
| FCA | 1.5 | 0 | Upregulation of LIF, HB-EGF, Msx.1, miRNA Let-7a, ERK1/2, mTOR nih.gov |
| PP242 | 0 | 30 | Increased MUC1, miRNA 223-3p; Decreased ERK1/2, p-4E-BP1 nih.gov |
| FCA + PP242 | 1.5 | 30 | Increased LIF, Msx-1, HB-EGF, ERK1/2, mTOR (vs PP242 group) nih.gov |
Another animal model, the zebrafish (Danio rerio), has been used to study the effects of this compound acetate, particularly in the context of environmental exposure acs.orgnih.gov. While this research primarily focused on multi-endpoint responses including physiological effects, reproductive impacts were also assessed acs.orgnih.gov. In adult zebrafish exposed to this compound acetate at concentrations between 0.006 and 42 μg/L for 21 days, no remarkable reproductive impacts were observed acs.orgnih.gov. Ovary parameters and transcriptional analysis of the hypothalamic-pituitary-gonadal-liver axis revealed negligible effects in adult fish acs.orgnih.gov. However, effects on the development and behavior of F1 embryos, such as increased heartbeat, hatching success, and swimming behavior, were noted at concentrations as low as 6 and 42 ng/L acs.orgnih.gov.
| Animal Model | This compound Exposure | Key Reproductive System Findings |
| BALB/c Mice | 1.5 mg/kg | Affected uterine receptivity, potentially via ERK1/2-mTOR pathway modulation nih.gov. |
| Zebrafish | 0.006 to 42 μg/L (adults, 21 days) | No remarkable reproductive impacts observed in adults; negligible effects on ovary parameters acs.orgnih.gov. |
| Zebrafish | 6 and 42 ng/L (F1 embryos) or 81 ng/L and higher (embryos) | Increased heartbeat, hatching success, and swimming behavior in embryos acs.orgnih.gov. |
Theoretical Implications and Future Research Directions
Role in Modulating Disease Pathophysiology Beyond Classical Electrolyte Effects
While fludrocortisone (B194907) is primarily known for its mineralocorticoid activity leading to sodium retention and potassium excretion, its influence extends to other physiological processes. There is theoretical concern that long-term use of this compound could contribute to the development or exacerbation of congestive heart failure, potentially through volume-independent mechanisms that promote cardiac fibrosis, oxidative stress, and endothelial dysfunction. ahajournals.org this compound's ability to potentiate the vasoconstrictive effect of norepinephrine (B1679862) through enhanced release from sympathetic neurons also suggests a role beyond simple volume expansion in influencing blood pressure. ahajournals.org The potential for this compound to increase the risk of hospitalizations in patients with orthostatic hypotension might be mediated by various pharmacological mechanisms, not solely its mineralocorticoid activity. ahajournals.org
Understanding Differential Genomic vs. Non-Genomic Contributions to Physiological Outcomes
The actions of this compound, similar to other corticosteroids, are mediated through both genomic and non-genomic pathways. Genomic actions involve the classic nuclear mineralocorticoid receptor (MR), acting as a ligand-dependent transcription factor to regulate gene expression over hours. up.ac.zanih.gov These actions are responsible for the medium and long-term effects, such as the increased expression of aldosterone-sensitive ENaC channels in renal tubules, leading to sodium reabsorption and potassium loss. derangedphysiology.com
In contrast, non-genomic actions are more rapid, occurring within minutes, and are independent of gene transcription. up.ac.zanih.gov These rapid effects can involve interference with cell membrane function, intracellular second messenger systems, and potentially membrane-bound MRs. derangedphysiology.com While both aldosterone (B195564) and this compound exhibit non-genomic effects in animal models, the evidence for this mechanism explaining clinical benefits in humans, such as mortality improvement with adjunctive this compound in septic shock, is minimal. nih.gov Further research is needed to fully elucidate the specific contributions of genomic and non-genomic pathways to the diverse physiological outcomes observed with this compound, particularly in non-epithelial tissues where MR is also expressed, such as the heart, brain, and blood vessels. medchemexpress.com
Long-term Mechanistic Effects on Cardiovascular Remodeling (e.g., Cardiac Fibrosis, Oxidative Stress, Endothelial Dysfunction)
Pathophysiological activation of the mineralocorticoid receptor promotes inflammation, oxidative stress, and fibrosis, ultimately leading to target organ dysfunction in cardiovascular and renal diseases. nih.gov Long-term use of this compound might have volume-independent mechanisms that predispose patients to congestive heart failure by promoting cardiac fibrosis, oxidative stress, and endothelial dysfunction, which can affect cardiac remodeling. ahajournals.org Animal models have shown that aldosterone administration promotes cardiac fibrosis through the induction of oxidative stress and endothelial dysfunction. ahajournals.org In hypertensive patients, increased plasma aldosterone concentrations are associated with decreased arterial compliance, and patients with primary hyperaldosteronism exhibit a greater degree of endothelial dysfunction than those with essential hypertension. ahajournals.org Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and antioxidant defenses, contributes to endothelial damage, vascular dysfunction, and cardiovascular remodeling in hypertension. ahajournals.orgkrcp-ksn.org Chronic inflammation, often linked to oxidative stress, can lead to vascular fibrotic remodeling. nih.gov Further research is needed to specifically delineate how this compound, as a synthetic mineralocorticoid, contributes to or modulates these processes of cardiac fibrosis, oxidative stress, and endothelial dysfunction in the long term.
Exploration of CNS and Neuropsychiatric Mechanisms
The mineralocorticoid receptor is expressed in the brain, and endogenous corticosteroids like cortisol and corticosterone (B1669441) can bind to both MR and glucocorticoid receptors (GR) in the central nervous system. oup.comresearchgate.net While aldosterone can also bind to brain MRs, its penetration of the blood-brain barrier may be limited. up.ac.za this compound, as a synthetic mineralocorticoid with some glucocorticoid activity, could potentially influence brain function and neuropsychiatric outcomes. Emerging evidence suggests that the mineralocorticoid receptor plays a crucial role in cognition and mood. researchgate.net Studies in patients with primary adrenal insufficiency have hinted that this compound dosage could affect quality of life, potentially through its influence on brain MR. researchgate.net Over- or under-activation of brain MR and GR could be detrimental to mental health. oup.com While high levels of glucocorticoids are associated with neuropsychiatric disorders and can cause alterations in brain regions like the hippocampus and prefrontal cortex, the specific role of this compound and its interaction with brain MR and GR in modulating neuropsychiatric mechanisms warrants further investigation. researchgate.netemcrit.orgoup.com
Epigenetic Modulations by this compound
Epigenetic mechanisms, such as DNA methylation and histone modification, play a significant role in regulating gene expression and are implicated in the development of various diseases, including hypertension. nih.govmedrxiv.org Changes in DNA methylation have been associated with human diseases, environmental factors, and physiological activity. medrxiv.org While research has explored epigenetic modifications related to glucocorticoid sensitivity, the specific epigenetic modulations directly induced by this compound remain an area requiring further investigation. scholaris.ca Understanding how this compound might influence gene expression through epigenetic mechanisms could provide novel insights into its long-term effects and contribute to a better understanding of its role in disease pathophysiology.
Identification of Patient Subpopulations for Mechanistic Studies
Identifying specific patient subpopulations is crucial for conducting targeted mechanistic studies on this compound's effects. For instance, hypertensive patients with a raised aldosterone/renin ratio (ARR) represent a susceptible group in whom to study the effects of salt and this compound on cardiac parameters like QT dispersion and left ventricular diastolic function. ahajournals.org In this subpopulation, salt with this compound was shown to increase QT dispersion and impair left ventricular diastolic relaxation, suggesting potential target-organ damage independent of blood pressure changes in the short duration of the study. ahajournals.org Patients with primary adrenal insufficiency or salt-losing adrenogenital syndrome, who require this compound replacement therapy, also represent key populations to study its long-term effects and potential extra-renal mechanisms. medicinenet.com Further research is needed to identify other specific patient groups who may exhibit differential responses to this compound based on their underlying genetic makeup, disease state, or other factors, facilitating more precise mechanistic investigations.
Integration of Multi-Omics Approaches in this compound Research
The application of multi-omics approaches, encompassing genomics, transcriptomics, proteomics, and metabolomics, holds significant promise for advancing the understanding of this compound's mechanisms of action and identifying factors influencing individual responses. By integrating data from these diverse molecular layers, researchers can gain a more comprehensive view of the biological systems and processes affected by this compound. Multi-omics studies involve the analysis of large amounts of data about different types of molecules within a biological sample, such as the complete set of genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics) scielo.org.mxisaaa.org. This integrated approach can provide increased robustness compared to analyzing individual omics datasets alone nih.gov.
Research utilizing multi-omics has begun to shed light on the genetic factors influencing interindividual variability in corticosteroid efficacy and associated side effects. For instance, studies on corticosteroid response in various critical and chronic diseases have highlighted the potential of omics approaches to identify knowledge gaps and guide future investigations nih.gov. While much of the multi-omics research in the context of corticosteroids has focused on glucocorticoids, the principles and methodologies are directly applicable to understanding the effects of mineralocorticoids like this compound.
Integrating transcriptomics, genomics, epigenomics, proteomics, metabolomics, lipidomics, and microbiomics is expected to improve the understanding of complex conditions where this compound might be used, such as septic shock frontiersin.org. This can potentially lead to the identification of new targets for intervention and novel biomarkers to characterize a patient's condition and predict treatment response frontiersin.org. For example, differences in sepsis-induced genome-wide expression patterns have been observed to affect mortality and may influence the response to glucocorticoids gva.es. Such findings underscore the clinical and biological heterogeneity that multi-omics can help decipher, potentially leading to personalized treatment approaches gva.es.
While specific detailed multi-omics datasets solely focused on this compound are still an emerging area, the broader application of these techniques to corticosteroids provides a framework for future this compound research. Studies have shown that integrated multi-omic analysis can identify transcriptomic profiles and multi-omic clusters predictive of glucocorticoid exposure nih.gov. A study identified a microRNA (miR-122-5p) correlated with genes and metabolites regulated by glucocorticoid exposure, which was replicated in independent studies nih.gov. This demonstrates the power of multi-omics to uncover complex regulatory networks influenced by corticosteroids.
Future research directions involving this compound could leverage multi-omics to:
Identify genetic polymorphisms (genomics) that predict a patient's response to this compound or their susceptibility to specific side effects.
Analyze changes in gene expression (transcriptomics) in response to this compound treatment to understand the downstream molecular pathways affected. Studies have already investigated the effect of this compound on specific mRNA levels, such as collagen1A1, in cellular models researchgate.net.
Profile protein expression (proteomics) and modifications to identify key proteins involved in this compound signaling and response.
Investigate metabolic changes (metabolomics) induced by this compound to understand its impact on various metabolic pathways and identify potential biomarkers of response or toxicity.
Explore the role of the microbiome (microbiomics) in modulating this compound's effects, particularly in conditions like septic shock where the microbiome plays a significant role isicem.org.
The integration of these omics layers through systems biology approaches can provide a holistic understanding of how this compound interacts with the biological system at multiple levels. This can facilitate the identification of patient subgroups who are more likely to benefit from this compound therapy, moving towards a precision medicine approach gva.es.
While specific data tables derived solely from multi-omics studies on this compound are limited in the current literature, the following hypothetical table illustrates the type of integrated data that could be generated and analyzed in such research:
| Omics Layer | Analyte Example | Measurement Type | This compound Treatment Effect (Hypothetical) | Associated Biological Process (Hypothetical) |
| Genomics | SNP in MR gene | Genotype | Associated with altered response | Mineralocorticoid receptor sensitivity |
| Transcriptomics | ENAC mRNA level | Gene Expression (Fold Change) | Increased | Sodium channel activity |
| Proteomics | Aldosterone Synthase | Protein Abundance | Decreased | Aldosterone synthesis feedback |
| Metabolomics | Serum Sodium levels | Concentration | Increased | Electrolyte balance |
| Metabolomics | Plasma Renin Activity | Activity Level | Decreased | Renin-Angiotensin-Aldosterone System (RAAS) |
Note: This table presents hypothetical data to illustrate the concept of multi-omics integration in this compound research. Actual findings would require dedicated experimental studies.
Detailed research findings from multi-omics studies on related corticosteroids, such as those on glucocorticoid action, provide a precedent for the potential insights that can be gained nih.gov. These studies demonstrate the feasibility of using integrated omics data to identify molecular signatures associated with steroid exposure and response. Applying similar methodologies to this compound will be crucial for elucidating its full spectrum of effects and optimizing its therapeutic use.
Q & A
Advanced Research Question
- Adaptive designs : Adjust doses based on real-time biomarkers (e.g., serum sodium, blood pressure) .
- Combination therapies : Pair with midodrine or droxidopa for synergistic vascular effects in refractory OH .
- Machine learning : Use IPDMA to identify subpopulations benefiting from MR activation vs. glucocorticoid co-administration .
How should adverse events be monitored in long-term this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
